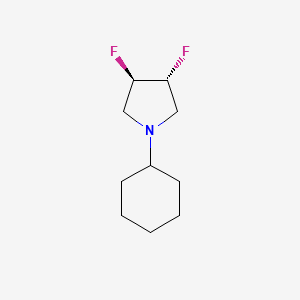(3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine
CAS No.: 209625-81-0
Cat. No.: VC3283947
Molecular Formula: C10H17F2N
Molecular Weight: 189.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 209625-81-0 |
|---|---|
| Molecular Formula | C10H17F2N |
| Molecular Weight | 189.25 g/mol |
| IUPAC Name | 1-cyclohexyl-3,4-difluoropyrrolidine |
| Standard InChI | InChI=1S/C10H17F2N/c11-9-6-13(7-10(9)12)8-4-2-1-3-5-8/h8-10H,1-7H2 |
| Standard InChI Key | DSKZPSBKPCMZJX-UHFFFAOYSA-N |
| Isomeric SMILES | C1CCC(CC1)N2C[C@H]([C@@H](C2)F)F |
| SMILES | C1CCC(CC1)N2CC(C(C2)F)F |
| Canonical SMILES | C1CCC(CC1)N2CC(C(C2)F)F |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure and Configuration
(3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine consists of a five-membered pyrrolidine ring with two fluorine atoms in the 3 and 4 positions, both in the R configuration, and a cyclohexyl group attached to the nitrogen atom. The core structure derives from (3R,4R)-3,4-difluoropyrrolidine, which has a molecular formula of C₄H₇F₂N and a molecular weight of 107.10 g/mol . With the addition of the cyclohexyl group (C₆H₁₁), the complete molecular formula becomes C₁₀H₁₇F₂N.
While specific physical properties of (3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine are not directly documented in the available literature, predictions can be made based on the properties of related compounds. The parent compound, (3R,4R)-3,4-difluoropyrrolidine, serves as a reference point for these predictions.
The addition of a cyclohexyl group to the nitrogen of the pyrrolidine ring would likely:
-
Increase lipophilicity compared to the parent compound
-
Decrease water solubility
-
Increase molecular weight to approximately 189.25 g/mol
-
Affect melting and boiling points, generally elevating them due to increased molecular mass
Stereochemistry and Conformational Analysis
The stereochemistry of this compound is particularly noteworthy. The (3R,4R) configuration creates a specific arrangement of the fluorine atoms that influences the molecule's shape and biological interactions. The pyrrolidine ring typically adopts an envelope conformation, with the position of the fluorine atoms affecting the preferred conformational state.
Synthetic Approaches and Preparation
General Synthetic Routes
The synthesis of (3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine would typically follow a multi-step process starting from the preparation of (3R,4R)-3,4-difluoropyrrolidine, followed by N-alkylation with a cyclohexyl group. The synthesis of the parent compound (3R,4R)-3,4-difluoropyrrolidine is documented in chemical databases , providing a foundation for understanding the initial synthetic steps.
A general synthetic approach might involve:
-
Preparation of protected (3R,4R)-3,4-difluoropyrrolidine
-
Deprotection of the nitrogen atom
-
N-alkylation with cyclohexyl bromide or similar reagent
-
Purification and isolation of the final product
Challenges in Stereoselective Synthesis
Comparative Analysis
Comparison with Related Compounds
To understand the potential properties and applications of (3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine, it is valuable to compare it with structurally related compounds.
Effect of Fluorine Substitution
The incorporation of fluorine atoms at the 3 and 4 positions imparts several significant effects:
-
Increased metabolic stability due to the strength of the C-F bond
-
Altered pKa of neighboring functional groups
-
Changed dipole moment affecting molecular interactions
-
Potential for specific protein binding through fluorine-protein interactions
-
Enhanced lipophilicity compared to hydroxylated analogs
Analytical Characterization
Spectroscopic Properties
The characterization of (3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine would typically involve multiple spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR would show characteristic patterns for:
-
Pyrrolidine ring protons (multiplets due to F-H coupling)
-
Cyclohexyl protons (complex multiplet pattern)
-
Protons adjacent to fluorine atoms (showing significant splitting due to J-coupling)
¹⁹F NMR would be particularly valuable, likely showing two distinct fluorine signals with characteristic coupling patterns reflecting their stereochemical environment.
Mass Spectrometry
Mass spectrometric analysis would be expected to show:
-
Molecular ion peak at m/z consistent with C₁₀H₁₇F₂N
-
Fragmentation pattern including loss of the cyclohexyl group
-
Characteristic isotope pattern
Crystallographic Considerations
Structure-Based Design Applications
Medicinal Chemistry Considerations
The unique combination of structural features in (3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine makes it a potential scaffold for medicinal chemistry applications. The presence of the cyclohexyl group extends the molecular surface area and provides a hydrophobic region that could potentially interact with lipophilic binding pockets in target proteins.
Fluorinated compounds frequently appear in pharmaceutical development, with fluorine atoms serving multiple purposes:
-
Modulation of physicochemical properties
-
Increased metabolic stability
-
Enhanced binding affinity through electronic effects
-
Altered hydrogen bonding patterns
Future Research Directions
Unexplored Areas and Opportunities
Research opportunities for (3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine include:
-
Systematic evaluation of biological activity across multiple targets
-
Investigation of conformational preferences using computational methods
-
Development of efficient stereoselective synthetic routes
-
Exploration as a building block for the synthesis of more complex molecules
-
Study of its potential as a pharmacokinetic modulator when incorporated into drug candidates
Computational Studies
Computational approaches could provide valuable insights into:
-
Binding affinity predictions with various protein targets
-
Conformational energy landscapes
-
Electronic structure and reactivity patterns
-
Physicochemical property predictions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume